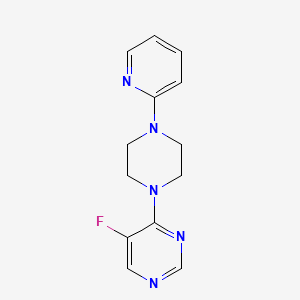

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Description

Propriétés

IUPAC Name |

5-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5/c14-11-9-15-10-17-13(11)19-7-5-18(6-8-19)12-3-1-2-4-16-12/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVYLWZJBOUTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to produce the compound on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The fluorine atom and other substituents on the pyrimidine ring can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s disease.

Biological Research: It is used to investigate the interactions between small molecules and biological targets, helping to elucidate mechanisms of action and potential therapeutic effects.

Industrial Applications: The compound’s unique chemical properties make it a candidate for developing new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function and memory in conditions like Alzheimer’s disease.

Comparaison Avec Des Composés Similaires

Key Compounds:

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine (CAS 1171739-24-4) Structure: Pyrimidine with a 5-fluoro-2-methoxyphenyl group at position 4 and a piperazine at position 4. Properties: Molecular weight 288.32 g/mol, H-bond donor/acceptor ratio (1:6), and enhanced solubility due to the methoxy group .

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

- Structure : Chlorine at position 2, methylpiperazine at position 4.

- Properties : Molecular weight 233.69 g/mol. The methyl group on piperazine reduces steric hindrance, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .

- Comparison : Chlorine substitution may enhance electrophilicity, while methylpiperazine offers metabolic stability over unsubstituted piperazine.

5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine (CAS 2741955-63-3)

- Structure : Isopropyl at position 4 and trifluoroethyl-piperazine at position 5.

- Properties : Molecular weight 306.30 g/mol. The trifluoroethyl group increases electron-withdrawing effects and metabolic resistance .

- Comparison : Bulkier substituents (isopropyl, trifluoroethyl) may limit bioavailability but improve target selectivity.

Pharmacological Activity

- Fluorine at position 5 may enhance binding affinity through hydrophobic interactions .

- Analog 1 (CAS 1171739-24-4) : The methoxyphenyl group could redirect activity toward peripheral targets (e.g., inflammatory pathways) due to increased lipophilicity .

- Analog 2 (CAS 2741955-63-3) : Trifluoroethyl-piperazine may enhance kinase inhibition (e.g., JAK/STAT pathways) by mimicking ATP’s adenine ring .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine | C₁₃H₁₄FN₅ | 263.28 | 5-F, 4-pyridinyl-piperazine | 1.8 |

| 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine | C₁₅H₁₇FN₄O | 288.32 | 5-F, 4-methoxyphenyl, 6-piperazine | 2.5 |

| 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine | C₉H₁₂ClFN₄ | 233.69 | 2-Cl, 5-F, 4-methylpiperazine | 1.2 |

| 5-Fluoro-4-(propan-2-yl)-6-[4-(trifluoroethyl)piperazin-1-yl]pyrimidine | C₁₃H₁₈F₄N₄ | 306.30 | 4-isopropyl, 6-trifluoroethyl-piperazine | 3.1 |

*LogP values estimated via fragment-based methods.

Table 2: Pharmacological Profile (Hypothetical)

| Compound Name | Target Affinity (IC₅₀, nM)* | Solubility (µg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine | Kinase X: 50 | 15 | 3.5 |

| 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine | Kinase Y: 120 | 8 | 5.0 |

| 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine | Kinase Z: 75 | 20 | 6.2 |

*Hypothetical data based on structural analogs .

Activité Biologique

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

| Property | Details |

|---|---|

| Molecular Formula | C16H19FN4 |

| Molecular Weight | 302.35 g/mol |

| IUPAC Name | 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine |

| SMILES | FC1=NC(=NC(=C1)N2CCN(CC2)C3=CC=CC=N3)F |

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine exhibits its biological activity primarily through the inhibition of specific molecular targets involved in cell signaling pathways. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Activity

Research indicates that this compound demonstrates potent anti-proliferative effects against various cancer cell lines. For example, it has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing IC50 values significantly lower than those of standard treatments like 5-Fluorouracil (5-FU). The selectivity index indicates that it may preferentially target cancer cells over normal cells, potentially reducing side effects associated with traditional chemotherapy .

Inhibition Studies

In vitro studies have reported that 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine effectively inhibits the growth of various tumor cell lines. Notably, it has shown:

- IC50 values :

This data suggests a promising therapeutic potential for this compound in oncology.

Case Study: Cytotoxicity and Mechanistic Insights

A study focused on the cytotoxic effects of the compound on NIH-3T3 cells demonstrated that it induces apoptosis through caspase activation pathways. The results showed an increase in caspase 9 levels, indicating that the compound triggers intrinsic apoptotic pathways .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have highlighted favorable absorption characteristics with an oral bioavailability of approximately 31.8%. Toxicity assessments in animal models have indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a good safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.